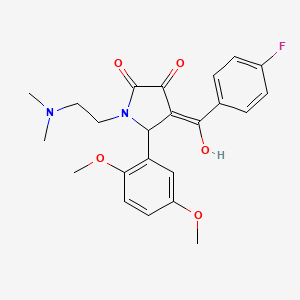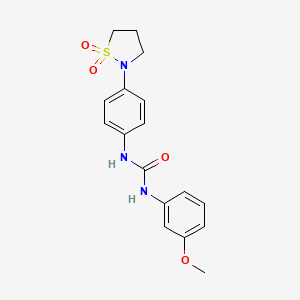
1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring and functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:
Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.
Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the process can be optimized through:
Continuous Flow Synthesis: Ensuring a more efficient and scalable process.
Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.
Reduction: Modifying the carbonyl group to an alcohol.
Substitution: Replacing functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.
Major Products
The major products of these reactions include:
Oxidized Derivatives: Like sulfoxides and sulfones.
Reduced Derivatives: Such as alcohols.
Substituted Derivatives: Depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:
Chemistry: As a precursor for more complex molecules.
Biology: For studying biochemical pathways involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilization in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: Likely involving interaction with specific enzymes or receptors.
Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Such as piperidine-4-carboxamide compounds.
Sulfonyl-Containing Compounds: Including methylsulfonyl analogs.
Trifluoroethyl Derivatives: Featuring similar trifluoroethyl groups.
Uniqueness
1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNDACTKHUYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2893611.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2893618.png)






![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

